molecular formula C12H20O3 B14505592 4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-EN-1-one CAS No. 64831-06-7

4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-EN-1-one

Cat. No.: B14505592
CAS No.: 64831-06-7
M. Wt: 212.28 g/mol
InChI Key: IUWYHMZSXNYIPM-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group. This compound is notable for its unique structure, which includes a hydroxyheptyl side chain and a hydroxyl group attached to the cyclopentenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the conjugate addition of a nitrile to 2-(7-hydroxyheptyl)cyclopent-2-enone, followed by subsequent elaboration via aldehydes . This method provides a direct route to the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the elimination of α-bromo-cyclopentanone using lithium carbonate and Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products depending on the specific reagents and conditions used.

Scientific Research Applications

4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. As an enone, it can undergo nucleophilic conjugate addition reactions, which are crucial in various biological processes . The compound’s hydroxyl groups also allow it to participate in hydrogen bonding and other interactions that influence its biological activity.

Comparison with Similar Compounds

4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one can be compared with other cyclopentenones such as:

The uniqueness of this compound lies in its specific side chain and hydroxyl group arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

64831-06-7

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

4-hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one

InChI

InChI=1S/C12H20O3/c13-7-5-3-1-2-4-6-10-8-11(14)9-12(10)15/h8,11,13-14H,1-7,9H2

InChI Key

IUWYHMZSXNYIPM-UHFFFAOYSA-N

Canonical SMILES

C1C(C=C(C1=O)CCCCCCCO)O

Origin of Product

United States

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